Methyl 2-(methylthio)-5-nitrobenzoate
Overview
Description
Methyl 2-(methylthio)-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a nitro group at the 5-position and a methylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(methylthio)-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-(methylthio)benzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the aromatic ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylthio)-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation
Substitution: Halogens (chlorine, bromine), nitrating agents (sulfuric acid, nitric acid)
Major Products Formed
Oxidation: Methyl 2-(methylsulfinyl)-5-nitrobenzoate, Methyl 2-(methylsulfonyl)-5-nitrobenzoate
Reduction: Methyl 2-(methylthio)-5-aminobenzoate
Substitution: Various halogenated or further nitrated derivatives
Scientific Research Applications
Methyl 2-(methylthio)-5-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activities.
Biology: Investigated for its potential antimicrobial and antifungal properties. The nitro group and methylthio group contribute to its biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-(methylthio)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial or cytotoxic effects. The methylthio group may also contribute to the compound’s overall reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Methyl 2-(methylthio)-5-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 2-(methylthio)benzoate: Lacks the nitro group, resulting in different chemical and biological properties.
Methyl 2-(methylsulfinyl)-5-nitrobenzoate:
Methyl 2-(methylsulfonyl)-5-nitrobenzoate: Contains a sulfone group, which significantly alters its chemical behavior and biological activity.
Properties
IUPAC Name |
methyl 2-methylsulfanyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(11)7-5-6(10(12)13)3-4-8(7)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULMXSINASASPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428227 | |
Record name | methyl 2-(methylthio)-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191604-70-3 | |
Record name | methyl 2-(methylthio)-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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